Cubane-1-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cubane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-12(10,11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYHEXIBOSZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of Cubane 1 Sulfonyl Chloride
Electrophilic Reactivity of the Sulfonyl Chloride Moiety on the Cubane (B1203433) Scaffold
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack. fiveable.me The chlorine atom serves as an effective leaving group, facilitating a variety of substitution reactions. fiveable.me
Cubane-1-sulfonyl chloride readily undergoes nucleophilic substitution with amines and alcohols to produce the corresponding cubyl sulfonamides and sulfonate esters. These reactions are fundamental in leveraging the cubane moiety in medicinal chemistry and materials science. fiveable.meeurjchem.com
The general reaction for the formation of cubyl sulfonamides involves the treatment of this compound with a primary or secondary amine. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Table 1: Examples of Cubyl Sulfonamide Synthesis
| Amine Nucleophile | Product |
|---|---|
| Primary Amine (R-NH₂) | N-Substituted Cubyl Sulfonamide |
Similarly, the reaction with alcohols or phenols in the presence of a base yields cubyl sulfonate esters. semanticscholar.org The stability of the sulfonate ester linkage makes these compounds valuable as intermediates and protecting groups in organic synthesis. eurjchem.com
Table 2: Examples of Cubyl Sulfonate Ester Synthesis
| Alcohol/Phenol Nucleophile | Product |
|---|---|
| Alcohol (R-OH) | Cubyl Sulfonate Ester |
The synthesis of sulfonamides and sulfonate esters is a well-established field, with various methods available for their preparation, often starting from sulfonic acids or their derivatives. nih.govnih.gov The direct use of sulfonyl chlorides, however, remains a highly efficient and common strategy. nih.gov
The electrophilic sulfur center of this compound can also react with carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form cubyl sulfones. This reaction provides a direct method for creating a carbon-sulfur bond attached to the cubane core.
Furthermore, reduction of this compound can lead to the formation of cubyl sulfinic acid. This transformation is significant as sulfinic acids are valuable intermediates in their own right, capable of undergoing a range of further chemical modifications. nih.gov
Radical Pathways and Cross-Coupling Reactions Involving this compound
Beyond its electrophilic reactivity, this compound can be a precursor to cubyl radicals, opening up a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions.
In recent years, desulfitative cross-coupling reactions have emerged as a powerful tool in organic synthesis. chemrevlett.com These reactions involve the extrusion of sulfur dioxide from a sulfonyl chloride, generating a radical species that can participate in coupling processes. For this compound, this approach allows for the formation of a cubyl radical, which can then be coupled with various partners.
Iron-catalyzed desulfinylative cross-coupling reactions of sulfonyl chlorides with Grignard reagents have been developed as an effective method for C-C bond formation. nih.govcore.ac.ukresearchgate.net This methodology provides an alternative to traditional cross-coupling reactions that often rely on more expensive palladium catalysts. core.ac.uk
Table 3: Desulfitative Cross-Coupling Reactions
| Coupling Partner | Catalyst | Product |
|---|---|---|
| Grignard Reagent (R-MgX) | Iron Catalyst | Alkyl/Aryl Cubane |
These reactions are advantageous due to the low cost, easy accessibility, and non-toxic nature of sulfonyl chlorides as coupling partners. chemrevlett.com
Visible-light photocatalysis has provided a mild and efficient method for generating radical species from various precursors, including sulfonyl chlorides. chemrxiv.orgresearchgate.net The process typically involves the single-electron reduction of the sulfonyl chloride by an excited-state photocatalyst, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. Subsequent desulfonylation generates the desired carbon-centered radical.
For this compound, this photocatalytic approach enables the generation of the cubyl radical under neutral conditions at room temperature. chemrxiv.orgresearchgate.net This cubyl radical can then engage in various transformations, such as addition to electron-deficient olefins in a Giese-type reaction. nih.gov
Annulation and Addition Reactions with Unsaturated Systems
This compound can participate in addition and annulation reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn These reactions can proceed through either ionic or radical pathways, depending on the reaction conditions and the nature of the unsaturated substrate. magtech.com.cn For instance, under radical conditions, the cubylsulfonyl radical can add to an alkene, followed by further transformations to yield complex cyclic structures. researchgate.net
Reactions with Alkenes and Alkynes
The reactions of sulfonyl chlorides with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, are well-documented and typically proceed through either radical or ionic pathways.
In the presence of a suitable initiator, such as a peroxide or through photolysis, sulfonyl chlorides can undergo homolytic cleavage of the sulfur-chlorine bond to generate a sulfonyl radical. This radical can then add across the double or triple bond of an alkene or alkyne, respectively. The resulting carbon-centered radical can then abstract a chlorine atom from another molecule of the sulfonyl chloride to afford the corresponding chlorosulfonylation product. This radical chain mechanism is a common pathway for the functionalization of unsaturated systems with sulfonyl chlorides.
Alternatively, under polar conditions or in the presence of a Lewis acid catalyst, an ionic mechanism may be favored. This can involve the electrophilic addition of the sulfonyl chloride to the alkene or alkyne, proceeding through a carbocationic intermediate, which is then trapped by the chloride ion.
For this compound, the bulky cubyl group would likely exert a significant steric influence on these reactions. This could lead to a higher degree of regioselectivity in the addition to unsymmetrical alkenes and alkynes. The inherent strain and electronic properties of the cubane cage might also modulate the stability of any radical or cationic intermediates, potentially influencing the reaction rates and product distributions.
A summary of expected reaction types is presented in the table below:
| Reaction Type | Substrate | Expected Product | Potential Influence of Cubyl Group |
| Radical Addition | Alkene | β-chloro cubyl sulfone | Increased regioselectivity |
| Radical Addition | Alkyne | β-chloro vinyl cubyl sulfone | Steric hindrance may affect rate |
| Electrophilic Addition | Alkene | β-chloro cubyl sulfone | Electronic effects on intermediate stability |
| Electrophilic Addition | Alkyne | β-chloro vinyl cubyl sulfone | Potential for skeletal rearrangements |
Transformations with Imines, Aldehydes, and Ketones
The reactions of sulfonyl chlorides with heteroatom-containing functional groups like imines, aldehydes, and ketones are also anticipated, primarily involving nucleophilic attack on the electrophilic sulfur atom.
Imines: Imines, with their nucleophilic nitrogen atom, are expected to react with this compound to form N-sulfonylated imines or, upon hydrolysis, the corresponding sulfonamides. The reaction would likely proceed via nucleophilic attack of the imine nitrogen on the sulfonyl sulfur, followed by elimination of hydrogen chloride. The steric bulk of the cubyl group could hinder this reaction, potentially requiring more forcing conditions compared to less sterically encumbered sulfonyl chlorides.
Aldehydes and Ketones: The direct reaction of sulfonyl chlorides with aldehydes and ketones is less common under neutral conditions. However, in the presence of a base, aldehydes and ketones can be deprotonated to form enolates. These nucleophilic enolates could then, in principle, react with this compound at either the oxygen or the α-carbon. O-sulfonylation would lead to the formation of a cubyl sulfonate ester of the enol, while C-sulfonylation would result in the formation of a β-keto sulfone. The regioselectivity of this reaction would be influenced by factors such as the nature of the base, the solvent, and the structure of the carbonyl compound. The steric hindrance of the cubyl group would likely favor O-sulfonylation.
| Reactant | Expected Product |
| Imine | N-sulfonylated imine / Sulfonamide |
| Aldehyde (via enolate) | Enol cubyl sulfonate or α-cubylsulfonyl aldehyde |
| Ketone (via enolate) | Enol cubyl sulfonate or α-cubylsulfonyl ketone |
Mechanistic Investigations of this compound Reactivity
While no specific mechanistic studies on this compound have been reported, the general mechanisms of sulfonyl chloride reactions provide a framework for understanding its potential reactivity. The two predominant mechanistic pathways are nucleophilic substitution at the sulfur atom and radical processes.
Nucleophilic Substitution: In reactions with nucleophiles (Nu), such as amines or enolates, a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center is generally proposed. The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state or intermediate, followed by the departure of the chloride leaving group. The highly constrained nature of the cubane cage is not expected to directly participate in the reaction at the sulfur center, but its steric bulk could significantly impact the rate of nucleophilic attack.
Radical Mechanisms: For reactions involving alkenes and alkynes, a radical chain mechanism is a plausible pathway, as discussed earlier. The initiation step would involve the formation of the cubylsulfonyl radical (Cub-SO2•). This radical would then propagate the chain by adding to the unsaturated substrate. The stability of the cubylsulfonyl radical would be a key factor in the efficiency of these reactions. The unique electronic structure of the cubane cage, with its high degree of s-character in the C-H bonds, might influence the stability and reactivity of the adjacent sulfonyl radical.
Further experimental and computational studies are necessary to elucidate the precise mechanisms of this compound's reactions and to determine the extent to which the unique properties of the cubane moiety influence its chemical behavior.
Cubane 1 Sulfonyl Chloride As a Versatile Synthetic Building Block
Applications in the Construction of Complex Organic Architectures
The rigid, well-defined geometry of the cubane (B1203433) scaffold makes it an excellent component for building larger, complex molecular structures. researchgate.net Cubane-1-sulfonyl chloride serves as a key building block in this context, providing a robust anchor point for attaching other molecular entities.
By converting the sulfonyl chloride into stable linkages like sulfonamides, chemists can connect the cubane core to other scaffolds, polymers, or biologically active molecules. This allows for the precise spatial arrangement of appended groups, a critical factor in designing molecules for applications such as:
Drug Discovery : Attaching pharmacophores to the cubane scaffold to probe interactions with biological targets.
Materials Science : Using cubane as a rigid linker to create novel polymers or molecular materials with specific structural and electronic properties. sciencedaily.com
The predictable reactivity of the sulfonyl chloride group facilitates its use in multi-step syntheses, enabling the systematic construction of complex and functionally diverse organic architectures.
Strategic Role in Scaffold Design within Chemical Research
The strategic use of specific molecular scaffolds is central to modern chemical research, particularly in drug discovery. nih.gov A scaffold provides the core structure of a molecule, which can then be decorated with various functional groups to fine-tune its properties.
This compound plays a significant strategic role as a precursor for scaffolds in medicinal chemistry for several reasons:
Benzene (B151609) Bioisostere : The cubane cage is an excellent bioisostere for a benzene ring. It has a similar size and can position substituents in a spatially analogous manner to para-substituted benzene, but it is non-aromatic and saturated. biosynth.com This can lead to improved metabolic stability and different electronic properties compared to an analogous benzene-containing compound. researchgate.netbiosynth.com
Three-Dimensionality : Unlike the flat, two-dimensional structure of a benzene ring, the cubane scaffold introduces a distinct three-dimensional geometry. This can be advantageous for optimizing binding interactions with complex biological targets like enzymes and receptors.
Access to Important Functional Groups : The sulfonyl chloride handle provides direct access to the sulfonamide group (-SO₂NHR). Sulfonamides are a well-established "privileged scaffold" in medicinal chemistry, forming the basis of many antibacterial, diuretic, and anticonvulsant drugs. ucl.ac.uk Therefore, this compound allows for the direct incorporation of a cubane core into a molecule containing this important pharmacophore.
Table 2: Comparison of Cubane and Benzene as Scaffolds
| Property | Cubane | Benzene |
|---|---|---|
| Geometry | Three-dimensional, cubic | Two-dimensional, planar |
| Aromaticity | Non-aromatic, saturated | Aromatic |
| Metabolic Stability | Generally high due to strong C-H bonds | Susceptible to oxidative metabolism (e.g., hydroxylation) |
| Toxicity Profile | Considered non-toxic | Known carcinogen |
| Solubility | Can improve solubility by disrupting π-π stacking | Can lead to poor solubility due to π-π stacking |
Challenges and Future Directions in Cubane 1 Sulfonyl Chloride Research
Development of More Efficient and Sustainable Synthetic Routes
The primary obstacle in the widespread study and application of cubane-1-sulfonyl chloride is its challenging synthesis. This difficulty stems from both the construction of the cubane (B1203433) core and the subsequent installation of the sulfonyl chloride group.
Challenges in Cubane Synthesis:
Multi-step Procedures: The original synthesis of the cubane skeleton is a lengthy and complex process. wikipedia.org More practical laboratory methods often start from precursors like cyclopentanone and still require multiple steps, including brominations, dehydrobrominations, and photochemical [2+2] cycloadditions. wikipedia.org
Harsh Reagents: Traditional synthetic routes for cubane and its functionalized precursors can involve harsh or hazardous reagents, raising concerns about safety and environmental impact. imsa.edu For instance, some procedures call for known carcinogenic compounds like benzene (B151609). imsa.edu
Challenges in Sulfonyl Chloride Installation:
Reagent Sensitivity: Standard methods for converting functional groups (like sulfonic acids or thiols) into sulfonyl chlorides often employ harsh and unselective reagents such as thionyl chloride, phosphorus oxychloride, or aqueous chlorine. nih.govnih.gov These conditions may not be compatible with the strained cubane framework, potentially leading to cage-opening side reactions.
Precursor Accessibility: A viable route to this compound requires an accessible cubane precursor with a suitable functional group at the 1-position that can be converted to the sulfonyl chloride.
Future Directions and Sustainable Approaches: The development of more efficient and sustainable routes is critical. Future research is focused on several key areas:
Flow Chemistry: Utilizing microreactors and continuous-flow processes could offer better control over reaction parameters, improve safety, and potentially increase yields for key steps in cubane synthesis. researchgate.net
Greener Reagents: There is a significant push to replace hazardous reagents with more environmentally friendly alternatives. For sulfonyl chloride synthesis, methods using N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in greener solvents are being developed. rsc.orgorganic-chemistry.orgresearchgate.net
Photocatalysis: Visible-light photocatalysis offers a mild and sustainable alternative to traditional methods for generating sulfonyl chlorides from precursors like arenediazonium salts or thiols, often using inexpensive, metal-free catalysts. acs.orgnih.gov Adapting such methods to cubane precursors could provide a more direct and less destructive pathway to the target compound.
| Table 1: Challenges and Future Directions in Synthesis | |
|---|---|
| Challenge | Potential Future/Sustainable Solution |
| Long, multi-step synthesis of the cubane core. | Development of novel synthetic pathways with fewer steps; optimization using flow chemistry. |
| Use of harsh and hazardous reagents (e.g., strong acids, toxic solvents). | Adoption of greener reagents (e.g., NCS) and sustainable solvents (e.g., water, ethanol). rsc.orgorganic-chemistry.org |
| Low functional group tolerance in sulfonyl chloride formation. | Mild, photocatalytic methods using visible light to avoid harsh oxidants and high temperatures. acs.org |
| High cost and low availability of functionalized cubane precursors. | Improved scalability of precursor synthesis to reduce costs and increase accessibility for broader research. nbinno.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is a largely unexplored area that promises a wealth of new chemistry. The compound's behavior will be dictated by the interplay between the kinetically stable but highly strained cubane cage and the versatile sulfonyl chloride group.
Known Reactivity of Component Parts:
Cubane Framework: The cubane cage is remarkably stable thermally, but its high strain energy makes it susceptible to metal-catalyzed rearrangements. wikipedia.org A significant challenge in its functionalization is the selective activation of its strong C-H bonds. wikipedia.orgresearchgate.net
Sulfonyl Chlorides: This functional group is a powerful electrophile and a precursor to a wide array of sulfur-containing compounds. nih.gov It is a well-established source for generating sulfonyl radicals and can participate in various cross-coupling reactions. magtech.com.cn
Future Directions in Reactivity and Catalysis: The future of this compound chemistry lies in leveraging modern catalytic methods to unlock new transformations that are otherwise difficult to achieve.
Transition-Metal Catalysis: While some metal catalysts can induce undesired valence isomerization of the cubane scaffold, recent work has shown that copper-catalyzed cross-coupling reactions can be compatible. nih.govbath.ac.uk Applying palladium, iridium, or copper catalysis to this compound could enable novel C-C and C-heteroatom bond formations, using the sulfonyl chloride as a coupling handle. nih.govresearchgate.netresearchgate.net
Photoredox Catalysis: This rapidly evolving field uses visible light to generate radical species under exceptionally mild conditions. This compound could serve as an excellent precursor for a cubylsulfonyl radical. This radical could then engage in a variety of transformations, such as addition to alkenes and alkynes, enabling the construction of complex molecules that would be inaccessible through traditional methods.
Desulfinative Coupling: Sulfonyl chlorides can be used as surrogates for aryl halides in desulfinative coupling reactions, where the SO2 unit is extruded. Exploring whether this compound can undergo similar reactions would open up a new pathway for the direct cubylation of substrates.
| Table 2: Potential Catalytic Transformations for this compound | |
|---|---|
| Catalytic Method | Potential Application |
| Copper-Catalyzed Cross-Coupling | Formation of C-N and C-C bonds, attaching the cubane moiety to amines and carbon nucleophiles. nih.gov |
| Palladium-Catalyzed Reactions | Potential for Suzuki- or Stille-type couplings if the S-C bond can be activated, or desulfinative cubylation. nih.gov |
| Photoredox Catalysis | Generation of cubylsulfonyl radicals for addition to unsaturated bonds under mild, light-driven conditions. |
| Iridium-Catalyzed C-S Coupling | Direct sulfonylation of C-H bonds in other molecules using this compound as the sulfonylating agent. researchgate.net |
Advanced Computational Modeling for Predictive Chemical Synthesis
Given the challenges of experimentally synthesizing and studying strained molecules like cubane derivatives, computational chemistry provides an indispensable tool for prediction and understanding.
Role of Computational Modeling:
Strain Analysis: Computational methods are used to calculate the strain energy of molecules by comparing their computed heat of formation to that of a hypothetical strain-free analogue. acs.orgmdpi.com Tools like Density Functional Theory (DFT) can precisely calculate geometric parameters (bond lengths, angles) and vibrational frequencies, which are direct indicators of molecular strain. researchgate.netmdpi.comresearchgate.net
Reactivity Prediction: Theoretical models can map out reaction pathways and calculate activation energies for potential transformations. mdpi.com This allows researchers to predict whether a proposed reaction is thermodynamically and kinetically feasible before attempting it in the lab. For this compound, this could be used to assess its stability towards cage-opening reactions under various catalytic conditions.
Property Calculation: DFT and Time-Dependent DFT (TD-DFT) can predict electronic properties such as HOMO-LUMO gaps and optical absorption spectra. researchgate.netiau.ir This is crucial for designing cubane-based materials with specific electronic or optical functions.
Future Directions in Computational Chemistry:
Machine Learning and AI: Integrating machine learning algorithms with quantum chemical calculations could accelerate the discovery of optimal synthetic routes and novel reactions. These models could be trained on existing data for strained systems to predict the outcomes of new transformations involving this compound.
Dynamic Simulations: While static DFT calculations provide valuable insights, molecular dynamics simulations can model the behavior of molecules over time. This could be used to study the decomposition pathways of cubane derivatives or their interactions with other molecules in complex environments, such as at the active site of a protein.
StrainViz and JEDI: Advanced tools like StrainViz and Judgement of Energy DIstribution (JEDI) analysis allow for the visualization and quantification of strain energy at specific bonds and angles within a molecule. nih.govresearchgate.net Applying these tools to this compound and its reaction intermediates could provide unprecedented insight into how localized strain influences its reactivity.
| Table 3: Application of Computational Methods in Cubane Research | |
|---|---|
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Calculation of ground-state geometry, strain energy, vibrational frequencies, and electronic structure. mdpi.comiau.ir |
| Time-Dependent DFT (TD-DFT) | Prediction of optical properties, such as UV-Vis absorption spectra, for materials science applications. researchgate.net |
| Isodesmic/Homodesmotic Reactions | A theoretical approach to accurately calculate the total strain energy of the cubane core. mdpi.com |
| Strain Visualization (e.g., StrainViz) | Mapping the distribution of strain across the cubane cage to identify sites of potential reactivity. nih.govresearchgate.net |
Integration into Emerging Fields of Materials Science and Chemical Probes
The ultimate goal of developing the chemistry of this compound is to utilize its unique structure in functional applications. The combination of a rigid, 3D hydrocarbon scaffold and a reactive chemical handle makes it a promising building block for advanced materials and sophisticated biological tools.
Applications in Materials Science:
Polymers and Frameworks: The rigid cubane unit can be incorporated into polymer backbones or as pendant groups to create materials with high thermal stability and defined geometries. ic.ac.uk The high density of cubane derivatives is also advantageous for creating high-density materials. dtic.mil this compound could be used to synthesize sulfonamide or sulfonate ester-linked polymers, where the cubane cages act as rigid spacers, potentially leading to materials with unique microporosity or mechanical properties.
Liquid Crystals: Optically transparent cubane derivatives have been proposed as components for rigid liquid-crystal compounds. ic.ac.uk The sulfonyl chloride group could be used to attach the cubane core to mesogenic units, creating a new class of liquid crystalline materials.
Nanoarchitectures: The defined shape and size of the cubane cage make it an ideal building block for nanoarchitecture. acs.org High-pressure polymerization of cubane itself has been shown to produce ordered, sp3-bonded hydrocarbon networks. acs.org this compound could be used in step-growth polymerization to create highly ordered covalent organic frameworks (COFs).
Applications as Chemical Probes and in Medicinal Chemistry:
Benzene Bioisostere: The cubane cage is considered an ideal three-dimensional bioisostere for a benzene ring, as it has a similar size but a non-aromatic, sp3-hybridized nature. nih.govresearchgate.net Replacing a benzene ring in a drug candidate with a cubane can improve metabolic stability and solubility while maintaining or enhancing biological activity. nih.govbath.ac.uk
Chemical Probes: The sulfonyl chloride group is a reactive "warhead" that can form covalent bonds with nucleophilic residues in proteins, such as lysine. Therefore, this compound could be used to design chemical probes where the cubane unit acts as a rigid scaffold to orient other functional groups and the sulfonyl chloride acts as the anchor to covalently label a target protein. This would be invaluable for identifying and studying drug targets in chemical biology. The inherent stability and lipophilic nature of the cubane core make it a suitable platform for such applications. ic.ac.ukacs.org
Q & A
Q. What are the critical safety protocols for handling Cubane-1-sulfonyl chloride in laboratory settings?
this compound, like other sulfonyl chlorides, requires stringent safety measures due to its reactivity and potential corrosivity. Key protocols include:
- Using personal protective equipment (PPE): chemical-resistant gloves, goggles, and lab coats.
- Working in a fume hood to prevent inhalation exposure .
- Storing in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) to avoid hydrolysis.
- Immediate neutralization of spills with sodium bicarbonate or other weak bases.
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
Common methods involve sulfonation of cubane derivatives followed by chlorination. For example:
- Step 1 : Sulfonation of cubane using chlorosulfonic acid to form cubane sulfonic acid.
- Step 2 : Reaction with thionyl chloride (SOCl₂) to yield the sulfonyl chloride. Intermediates are characterized via (to confirm cubane framework integrity) and FT-IR (to track S=O and S-Cl bond formation at ~1350 cm⁻¹ and ~530 cm⁻¹, respectively). Purity is assessed via HPLC with UV detection .
Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?
- : The cubane scaffold exhibits distinct sp³-hybridized carbon signals (δ 80–90 ppm), while sulfonyl chloride substituents shift adjacent carbons downfield.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 234.96 for C₈H₇ClO₂S).
- X-ray Crystallography : Resolves unique cubane geometry and bond angles, differentiating it from cyclohexyl or cyclopentyl analogs .
Advanced Research Questions
Q. How should experimental designs address the thermal instability of this compound during reactions?
- Low-Temperature Conditions : Conduct reactions at 0–5°C in anhydrous solvents (e.g., dichloromethane or THF) to minimize decomposition.
- In Situ Monitoring : Use real-time techniques like inline IR spectroscopy to track reaction progress and detect premature degradation.
- Stabilizing Additives : Incorporate radical inhibitors (e.g., BHT) to mitigate cubane ring-opening under exothermic conditions .
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions (e.g., unexpected splitting or MS fragmentation) may arise from impurities or isomerization. Strategies include:
- Cross-Validation : Compare data across multiple techniques (e.g., ) to confirm assignments.
- Computational Modeling : Use DFT calculations to predict NMR shifts and optimize structural assignments.
- Controlled Replication : Repeat syntheses under varying conditions (e.g., solvent polarity, temperature) to isolate variables .
Q. How can reaction conditions be optimized for selective sulfonylation using this compound?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group.
- Catalytic Activation : Use Lewis acids (e.g., AlCl₃) to accelerate nucleophilic substitution with amines or alcohols.
- Kinetic Studies : Employ stopped-flow techniques to determine rate constants and identify side reactions (e.g., cubane ring strain-induced rearrangements) .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Detailed Experimental Logs : Record exact molar ratios, solvent batch numbers, and reaction timelines.
- Supplementary Data : Include raw spectroscopic files (e.g., .jdx for IR) and chromatograms in supporting information.
- Error Analysis : Note deviations (e.g., humidity fluctuations) and their impact on yield or purity .
Data Presentation & Academic Writing Guidelines
Q. How should researchers structure a manuscript to highlight novel applications of this compound?
- Introduction : Emphasize cubane’s high strain energy and sulfonyl chloride’s utility in click chemistry or drug conjugate synthesis.
- Results : Use tables to compare reactivity with non-cubane sulfonyl chlorides (e.g., reaction yields, stability metrics).
- Graphics : Include a TOC graphic showing cubane’s geometry and key reactions, avoiding overcrowding with structures .
Q. What ethical considerations apply when reporting failed syntheses or unstable intermediates?
- Transparency : Disclose failed routes in supporting information to guide future researchers.
- Safety Disclosures : Highlight hazards (e.g., explosive byproducts from cubane decomposition) in the experimental section.
- Data Integrity : Provide raw data for peer review, even if outcomes contradict hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
